molecular formula C14H19NO7 B14620992 N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid CAS No. 58480-07-2

N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid

Cat. No.: B14620992
CAS No.: 58480-07-2
M. Wt: 313.30 g/mol
InChI Key: YJHCFLUHTJEILO-DBXUXRSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carboxybicyclo[221]heptane-2-carbonyl)-L-glutamic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2-carboxylic acid, which can be synthesized through the reduction of norcamphor . This intermediate is then subjected to further reactions to introduce the carboxyl and carbonyl groups at specific positions on the bicyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective oxidation are often employed under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic structure with specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58480-07-2

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

(2S)-2-[(3-carboxybicyclo[2.2.1]heptane-2-carbonyl)amino]pentanedioic acid

InChI

InChI=1S/C14H19NO7/c16-9(17)4-3-8(13(19)20)15-12(18)10-6-1-2-7(5-6)11(10)14(21)22/h6-8,10-11H,1-5H2,(H,15,18)(H,16,17)(H,19,20)(H,21,22)/t6?,7?,8-,10?,11?/m0/s1

InChI Key

YJHCFLUHTJEILO-DBXUXRSQSA-N

Isomeric SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.